molecular formula C16H13N2NaO6S2 B12689039 Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate CAS No. 85895-79-0

Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate

Katalognummer: B12689039
CAS-Nummer: 85895-79-0
Molekulargewicht: 416.4 g/mol
InChI-Schlüssel: TUIYHKKMACFQNY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate typically involves multiple steps. The process begins with the sulphonation of naphthalene, followed by the introduction of the amino and hydroxy groups on the phenyl ring. The final step involves the sulphonation of the amino group to form the sodium salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulphone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products

The major products formed from these reactions include sulphone derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Wirkmechanismus

The mechanism of action of Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate include:

  • Sodium 6-amino-5-((4-chloro-3-((2,4-dimethylphenyl)amino)sulphonyl)phenyl)azo-4-hydroxynaphthalene-2-sulphonate
  • Sodium 5-((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and properties. This makes it particularly valuable in certain research and industrial applications where these properties are desired.

Eigenschaften

CAS-Nummer

85895-79-0

Molekularformel

C16H13N2NaO6S2

Molekulargewicht

416.4 g/mol

IUPAC-Name

sodium;5-[(3-amino-4-hydroxyphenyl)sulfonylamino]naphthalene-2-sulfonate

InChI

InChI=1S/C16H14N2O6S2.Na/c17-14-9-11(5-7-16(14)19)25(20,21)18-15-3-1-2-10-8-12(26(22,23)24)4-6-13(10)15;/h1-9,18-19H,17H2,(H,22,23,24);/q;+1/p-1

InChI-Schlüssel

TUIYHKKMACFQNY-UHFFFAOYSA-M

Kanonische SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)O)N.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.